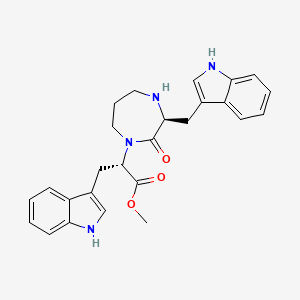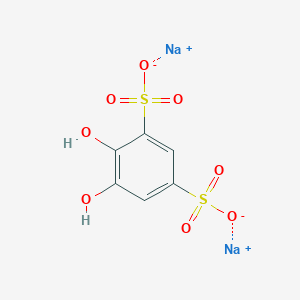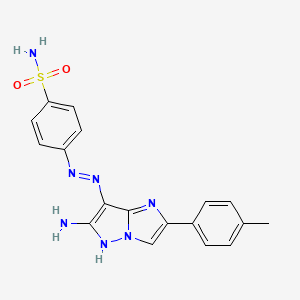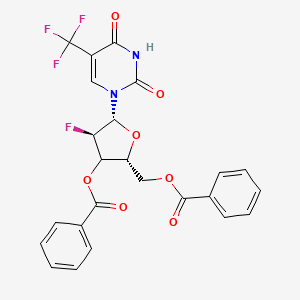![molecular formula C20H20N6OS B12396017 2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[221]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound featuring a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of a bicyclic amine with a thiadiazole derivative under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazabicyclo and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- **2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide
- **N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- **(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C20H20N6OS |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H20N6OS/c27-18(9-14-5-2-1-3-6-14)22-19-23-24-20(28-19)26-13-16-10-17(26)12-25(16)15-7-4-8-21-11-15/h1-8,11,16-17H,9-10,12-13H2,(H,22,23,27)/t16-,17-/m1/s1 |
InChIキー |
VTHDIXGBAMEFQG-IAGOWNOFSA-N |
異性体SMILES |
C1[C@@H]2CN([C@H]1CN2C3=NN=C(S3)NC(=O)CC4=CC=CC=C4)C5=CN=CC=C5 |
正規SMILES |
C1C2CN(C1CN2C3=NN=C(S3)NC(=O)CC4=CC=CC=C4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)





![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
